barwin
Description
Properties
CAS No. |
143344-83-6 |
|---|---|
Molecular Formula |
2C17H26P.Fe |
Synonyms |
barwin |
Origin of Product |
United States |
Molecular Biology and Genomics of Barwin
Gene Isolation and Structural Organization
Barwin is a "barley wound-induced" protein, typically 125 amino acids in length, containing six cysteine residues that form three disulfide bridges, contributing to its stable three-dimensional structure. wikipedia.orgnih.gov The protein has a molecular mass of 13.7 kDa and an isoelectric point (pI) above 10. nih.gov
Genomic Loci and Intron-Exon Architecture
Analysis of this compound gene structure in various plants, such as Qingke (Hordeum vulgare L. var. nudum), has revealed that many PR-4 genes, which feature a this compound domain, lack introns. For instance, in Qingke, three out of four identified PR-4 genes contained no introns, with only one gene (HOVUSG0928500) possessing a single intron. researchgate.netnih.gov In rice, five putative PR4 genes (OsPR4a-e) were identified, located in tandem on chromosome 11, forming a gene cluster with high sequence similarity. researchgate.net
Transcriptional Regulation and Promoter Analysis
Transcriptional regulation of this compound genes is a crucial aspect of plant defense, allowing for rapid alterations in gene expression in response to various stimuli. mdpi.comresearchgate.net
Identification of Cis-Acting Regulatory Elements
Promoter analysis of this compound and PR-4 genes has revealed the presence of diverse cis-acting regulatory elements. These elements play a critical role in plant regulatory networks, providing insights into transcriptional regulation and gene functions. researchgate.netmdpi.comnih.govplos.orgresearchgate.net For instance, in Qingke PR-4 genes, an array of cis-acting motifs associated with hormone response, light response, stress response, growth and development processes, and transcription factor binding sites have been detected in their promoters, implying diverse regulatory roles. researchgate.netnih.gov Studies in rice have identified pathogen-inducible cis-regulatory elements (PICEs) in the promoter regions of genes, including those encoding this compound domain proteins, indicating their responsiveness to pathogen infections. nih.gov
Inducible Expression Patterns under Biotic and Abiotic Stimuli
This compound and this compound-like proteins are known to be induced in higher plants in response to both biotic and abiotic stresses. researchgate.netnih.govresearchgate.netresearchgate.net For example, rice PR4 genes (OsPR4a-e) are responsive to abiotic stresses such as drought, salt, cold, wounding, heat shock, and ultraviolet radiation. Their expression levels are also induced by phytohormones like abscisic acid (ABA) and jasmonic acid (JA). researchgate.net Similarly, the SlKWL gene family in tomato, which includes this compound-like proteins, shows diverse cis-acting elements linked to responses to biotic and abiotic stress, as well as hormone responsiveness. mdpi.com
Table 2: Inducible Expression of this compound/PR-4 Genes under Various Stimuli
| Organism | Gene/Protein | Stimuli | Observed Response | Source |
| Barley | This compound | Wounding, Pathogens | Induced expression | frontiersin.org |
| Sugarcane | SUGARWIN1, SUGARWIN2 | Wounding, Diatraea saccharalis damage, Methyl jasmonate | Induced gene expression | researchgate.netfrontiersin.org |
| Rice | OsPR4a-e | Magnaporthe grisea infection, Drought, Salt, Cold, Wounding, Heat shock, UV, Abscisic acid, Jasmonic acid | Induced expression, enhanced drought tolerance (OsPR4a overexpression) | researchgate.net |
| Qingke | PR-4 genes | Drought, Cold, Powdery mildews infection, MeJA, SA | Involved in defense response, differentially regulated | researchgate.netnih.gov |
| Pepper | CaPR4c | AvrBsT (Type III effector) | Plasma-membrane localized, involved in HR cell death | researchgate.net |
| Wheat | wPR4e, wPR4f | Fusarium culmorum infection, abiotic/biotic stress | Induced expression | researchgate.net |
| Lentil | LcPR4a | Ascochyta lentis infection | Induced expression | researchgate.net |
| Lettuce | This compound-like endoglucanase (EXPA1, EXPA4, EXPA6, EXPA10) | Copper oxide nanoparticles (CuO-NPs) | Upregulation of genes related to cell wall organization or biogenesis | nih.gov |
Responses to Fungal Pathogen Infection
This compound and this compound-like proteins are well-documented for their involvement in plant defense responses against fungal pathogens. researchgate.netfrontiersin.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govasm.org The this compound domain itself is multifunctional, capable of displaying antifungal properties. mdpi.com
For example, in sugarcane, SUGARWIN1 and SUGARWIN2 genes are induced in response to infection by fungi such as Fusarium verticillioides and Colletotrichum falcatum. researchgate.netfrontiersin.orgresearchgate.net SUGARWIN1 exhibits ribonuclease, chitosanase, and chitinase (B1577495) activities, while SUGARWIN2 shows chitosanase activity, leading to significant morphological and physiological changes in these fungi, ultimately causing fungal cell death via apoptosis. frontiersin.orgresearchgate.net The induction levels of SUGARWINs can vary among sugarcane varieties, with varieties exhibiting higher induction showing greater tolerance to C. falcatum infection. frontiersin.org
In rice, the expression of OsPR4 genes is responsive to Magnaporthe grisea infection. researchgate.net Similarly, a PR-4 gene identified from Malus domestica (apple) with a this compound domain was found to be involved in defense responses against Botryosphaeria dothidea. researchgate.netresearchgate.net In wheat, this compound-containing wPR4e and wPR4f genes are induced by Fusarium culmorum infection. researchgate.net A novel PR4 encoding gene, LcPR4a, was induced in Lens culinaris following Ascochyta lentis infection, with its protein structure comparable to barley this compound. researchgate.net
The antifungal activity of this compound is often correlated with the presence of two highly conserved histidine residues (e.g., His11 and His111 in this compound, or His11 and His110 in carwin), which are associated with ribonuclease activity. frontiersin.orgresearchgate.net
Responses to Insect Herbivory and Mechanical Wounding
This compound and its homologs are intricately involved in plant defense responses to physical damage and insect attacks. In sugarcane, for instance, the this compound homologs, SUGARWIN1 and SUGARWIN2, are notably induced following mechanical wounding and infestation by the sugarcane borer, Diatraea saccharalis. This induction highlights their role as wound-inducible proteins that contribute to the plant's immediate defensive reactions against herbivores. uni.lu
Hormonal Regulation (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)
The expression of this compound-like proteins is tightly regulated by plant hormones, which act as crucial signaling molecules in stress responses. Studies on sugarcane SUGARWIN genes indicate their induction by methyl jasmonate treatment, suggesting a pathway dependent on jasmonic acid (JA). Conversely, these genes are not induced by methyl salicylate, pointing to a salicylic acid (SA)-independent pathway for their regulation in this context. uni.lu In rice, the expression levels of PR4 genes (OsPR4), which contain the conserved this compound domain, are induced by both abscisic acid and jasmonic acid, demonstrating a broader hormonal responsiveness for these defense proteins. wikidata.org
Abiotic Stress Responsiveness (e.g., Dehydration)
Beyond biotic interactions, this compound-domain containing proteins also contribute to plant resilience against various abiotic stresses. In rice, PR4-homologous genes (OsPR4) exhibit strong induction in response to a range of abiotic stressors, including drought, salt, cold, wounding, heat shock, and ultraviolet radiation. wikidata.org Experimental evidence from transgenic rice plants overexpressing OsPR4a has demonstrated enhanced tolerance to drought at both seedling and reproductive stages, underscoring the direct involvement of these this compound-like proteins in abiotic stress adaptation. wikidata.org Furthermore, a group of proteins featuring the this compound-like domain has been specifically linked to dehydration stress responses in Capsicum annuum L.
Post-Transcriptional and Translational Control Mechanisms
The regulation of gene expression for proteins like this compound extends beyond transcription to involve complex post-transcriptional and translational control mechanisms. Post-transcriptional regulation encompasses processes such as RNA splicing, nuclear shuttling, and modulation of RNA stability. RNA binding proteins (RBPs) play a critical role in controlling the stability and distribution of messenger RNA (mRNA) molecules. Translational control, which governs the efficiency of protein synthesis from mRNA, is another vital regulatory point, particularly for rapid cellular adjustments to environmental signals. While specific detailed mechanisms for this compound's post-transcriptional and translational control are still under investigation, the presence of the this compound domain within PR-4 proteins suggests they are subject to these general regulatory pathways. For instance, RNAse III has been implicated in the post-transcriptional control of mRNA stability for PR-4 proteins.
Allelic Variation and Genetic Diversity
Genetic diversity, originating from mechanisms such as mutation and sexual reproduction, provides the raw material for adaptation and evolution in plant populations. Allelic variations, which are different forms of a gene, can lead to variations in protein structure and function, consequently influencing phenotypic traits. Studies on this compound-like genes have revealed the significance of such variations. For example, a this compound-like gene, termed "maizewin," has been identified within a quantitative trait locus (QTL) associated with Fusarium resistance in maize. Undesirable protein sequence variations in such genes have been linked to altered resistance to fungal pathogens and insect pests, highlighting how allelic diversity at the this compound locus or its homologs can impact plant defense capabilities. Furthermore, research into the genetic diversity of barley genotypes, the native host of this compound, indicates high levels of genetic variation within populations, suggesting a rich pool of allelic variants that could influence this compound protein characteristics and expression.
Protein Biochemistry and Structural Biology of Barwin
Primary Sequence Analysis and Amino Acid Sequence Conservation
The complete amino acid sequence of barwin, consisting of 125 residues, has been determined through various techniques, including conventional protein sequencing, plasma desorption mass spectrometry, and 1H nuclear magnetic resonance spectroscopy. nih.gov Primary sequence analysis involves determining the linear order of amino acids, which is fundamental to defining a protein's structure and function. malvernpanalytical.com
This compound exhibits significant sequence similarity to other plant proteins involved in wound-induced responses and defense mechanisms. It shares high homology with a 122-amino acid segment at the C-terminal region of proteins encoded by wound-induced genes (win1 and win2) in potato, the hevein (B150373) gene product from rubber trees, and pathogenesis-related protein 4 from tobacco. ebi.ac.ukwikipedia.orgnih.govebi.ac.uk Approximately 77 positions out of 125 show amino acid sequence identity among this compound, win1, win2, and hevein, with a few gaps introduced for optimal alignment. nih.gov This high level of conservation suggests a shared evolutionary origin and a common defense mechanism in plants. ebi.ac.ukwikipedia.orgnih.gov
The analysis of conserved regions in amino acid sequences helps identify residues crucial for a protein's structure or function, as these are typically preserved across evolution. mtoz-biolabs.com
Post-Translational Modifications
Post-translational modifications (PTMs) are covalent changes to proteins after their biosynthesis, significantly expanding the functional diversity of the proteome. thermofisher.comwikipedia.org These modifications can occur on amino acid side chains or at the protein's N- or C-termini. wikipedia.org
For this compound, the N-terminal residue has been identified as pyroglutamate (B8496135). nih.gov This is a type of PTM resulting from the cyclization of an N-terminal glutamine residue. While the general field of PTMs includes various modifications like phosphorylation, glycosylation, ubiquitination, and proteolytic cleavage, which regulate protein activity, localization, and interactions thermofisher.comwikipedia.orgnih.govmdpi.com, specific detailed information on other PTMs for this compound beyond pyroglutamate formation is less extensively documented in the provided search results. However, glycosylation of this compound has been quantitatively studied using iTRAQ methods in barley. acs.org
Higher-Order Structural Elucidation
Higher-order structure (HOS) refers to the secondary, tertiary, and quaternary structures of a protein, which are critical for its stability, folding, and functional activity. malvernpanalytical.com Elucidating these structures is essential for understanding protein function. nih.gov
The solution structure of this compound has been determined using 1H nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org The dominating structural feature of the this compound protein is a well-defined four-stranded antiparallel beta-sheet, along with two parallel beta-sheets packed antiparallel to each other, and four short alpha-helices. nih.govebi.ac.uknih.gov This specific arrangement constitutes the characteristic "this compound domain fold." ebi.ac.uk
The secondary structure elements of this compound are summarized in the table below:
| Secondary Structure Type | Location (Residues) | Description |
| Alpha-helices | Tyr30-Lys38 | Small alpha-helix nih.gov |
| Leu40-Tyr46 | Small alpha-helix nih.gov | |
| Thr97-Asp103 | Small alpha-helix nih.gov | |
| Beta-sheets | Gln2-Thr9 | Four-stranded antiparallel beta-sheet nih.gov |
| Lys65-Asn71 | Part of four-stranded antiparallel beta-sheet nih.gov | |
| Gln77-Arg81 | Part of four-stranded antiparallel beta-sheet nih.gov | |
| His113-Val121 | Part of four-stranded antiparallel beta-sheet nih.gov | |
| Trp48-Cys52 | Small parallel beta-sheet nih.gov | |
| Asp84-Ala87 | Small parallel beta-sheet nih.gov |
This compound contains six cysteine residues that form three disulfide bridges. ebi.ac.ukwikipedia.org These covalent links between sulfur atoms of two cysteine amino acids are crucial for stabilizing the tertiary and higher-order structure of proteins. biopharmaspec.comcreative-biolabs.com
The specific locations of the disulfide bridges in this compound have been localized through 1H nuclear magnetic resonance spectroscopy and plasma desorption mass spectrometry: nih.gov
| Disulfide Bridge | Cysteine Residue Pair |
| 1 | Cys31-Cys63 |
| 2 | Cys52-Cys86 |
| 3 | Cys66-Cys123 |
These disulfide bonds contribute significantly to the protein's stability. creative-biolabs.com
Enzyme specificity is determined by the complementary nature between the shape of the enzyme's active site and its substrate(s). savemyexams.comlibretexts.org The active site, a region typically occupying 10-20% of the enzyme's volume, is composed of specific amino acid residues that form temporary bonds with the substrate (binding site) and catalyze the reaction (catalytic site). wikipedia.org
This compound and its related proteins have the ability to bind saccharides, suggesting their involvement in plant defense mechanisms. ebi.ac.ukwikipedia.orgnih.gov Some PR-4 proteins, including this compound, exhibit ribonuclease (RNase) activity. frontiersin.orgfrontiersin.org This RNase activity in this compound has been correlated with the presence of two highly conserved histidine residues, specifically His11 and His111 (relative to the CARWIN structure). frontiersin.orgfrontiersin.org These histidine residues are involved in a general acid-base mechanism critical for substrate hydrolysis. frontiersin.org The absence of RNase activity in some this compound homologs, such as SUGARWIN2, is attributed to the substitution of His11 by an asparagine residue, highlighting the importance of these specific residues for enzymatic function. frontiersin.org
The binding site of this compound to the tetramer N-acetylglucosamine has been qualitatively investigated, and the dissociation constant of the complex determined, further indicating its saccharide-binding capability. nih.gov
Structure-Function Relationship of Key Domains
The this compound domain is a well-characterized protein domain found in this compound and related plant defense proteins. wikipedia.org This domain's dominant structural feature, including its beta-sheets and alpha-helices, directly contributes to its function. nih.govebi.ac.uk
The high sequence similarity of the this compound domain with proteins like hevein and wound-induced proteins (win1 and win2) from potato, which also bind saccharides, strongly suggests its involvement in a common plant defense mechanism. ebi.ac.ukwikipedia.orgebi.ac.uk The ability of this compound to bind chitin (B13524) analogs, albeit weakly, further supports its role in defense against fungal pathogens, as chitin is a major component of fungal cell walls. ebi.ac.uk
Chitin-Binding Domain (Hevein-like Domain) Contributions
The hevein-like domain plays a critical role in the recognition and binding of chitin subunits, a key component of fungal cell walls and insect exoskeletons wikipedia.org. Proteins such as hevein, a wound-induced protein found in rubber tree latex, and win1 and win2 from potato, exemplify this structural arrangement. These proteins typically consist of an N-terminal chitin-binding domain followed by a C-terminal this compound-like domain fishersci.caguidetopharmacology.orgnih.govhelsinki.fi. Notably, prohevein, a significant allergen found in latex, is also structured with an N-terminal hevein-like domain and a C-terminal this compound domain wikipedia.org. The association of the this compound domain with the hevein-like domain highlights a conserved evolutionary strategy in plants to interact with and defend against chitin-containing pathogens and pests.
Catalytic Residues and Their Role in Enzymatic Activities (e.g., Histidine residues H11 and H113)
Biological Roles and Mechanistic Studies of Barwin Function
Role in Plant Immune Responses Against Biotic Challenges
Barwin's involvement in plant immunity is multifaceted, encompassing direct antimicrobial actions and modulation of host defense signaling.
This compound and its homologs demonstrate potent antifungal activity against a broad spectrum of fungal pathogens, including Fusarium oxysporum, Rhizoctonia solani, Colletotrichum falcatum, and Fusarium verticillioides, often leading to fungal cell death. ontosight.aifrontiersin.orgnih.gov
A key mechanism by which this compound exerts its antifungal effect is through direct interaction with and disruption of fungal cell membranes. ontosight.ai This interaction is believed to involve the formation of pores in the fungal cell membrane, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. ontosight.aifrontiersin.orgmdpi.com This direct physical damage is a rapid and effective means of inhibiting fungal growth.
Many this compound homologs, such as SUGARWIN1 from sugarcane, possess enzymatic activities that target the structural components of fungal cell walls. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov These include:
Chitinase (B1577495) Activity: Chitin (B13524) is a major polysaccharide component of fungal cell walls. This compound-like proteins with chitinase activity can hydrolyze chitin, thereby compromising the structural integrity of the fungal cell wall. frontiersin.orgebi.ac.uk
Chitosanase Activity: Chitosan (B1678972), derived from chitin, is another important component of fungal cell walls. Certain this compound homologs exhibit chitosanase activity, enabling them to cleave chitosan and further weaken the fungal cell wall. frontiersin.orgfrontiersin.orgresearchgate.net
The specific enzymatic profile (e.g., chitinase, chitosanase, or both) can vary among different this compound homologs, a diversity attributed to variations in their amino acid composition at the substrate-binding sites. frontiersin.orgfrontiersin.orgnih.gov
A significant characteristic of many this compound homologs, particularly those classified as PR-4 class II proteins, is their nucleolytic activity. frontiersin.orgebi.ac.ukfrontiersin.orgresearchgate.netnih.govebi.ac.ukresearchgate.netnih.gov
Ribonuclease (RNase) Activity: Many this compound-like proteins exhibit RNase activity, capable of degrading pathogen RNA. frontiersin.orgebi.ac.ukfrontiersin.orgresearchgate.netnih.govebi.ac.ukresearchgate.netnih.gov This activity is often linked to the presence of two highly conserved histidine residues, typically at positions H11 and H113, within the this compound domain. frontiersin.orgnih.gov
Deoxyribonuclease (DNase) Activity: In some instances, this compound homologs also display DNase activity, acting on pathogen DNA. Combined RNase and DNase antifungal activities have been observed in PR-4 proteins from plants such as Capsicum chinense and Theobroma cacao (TcPR-4b). frontiersin.orgebi.ac.ukfrontiersin.orgnih.govebi.ac.ukresearchgate.netnih.gov
The nucleolytic functions of this compound-like proteins are considered a crucial aspect of their antifungal action, with the RNase function directly contributing to their antifungal efficacy. researchgate.netnih.gov
Table 1: Enzymatic Activities of Select this compound Homologs
| Protein Homolog | Organism Source | RNase Activity | Chitinase Activity | Chitosanase Activity | DNase Activity |
| This compound | Barley | Yes frontiersin.orgnih.gov | Not primary frontiersin.org | Not primary frontiersin.org | Not primary frontiersin.org |
| SUGARWIN1 | Sugarcane | Yes frontiersin.orgfrontiersin.orgnih.gov | Yes frontiersin.orgfrontiersin.orgnih.gov | Yes frontiersin.orgfrontiersin.orgnih.gov | No frontiersin.org |
| SUGARWIN2 | Sugarcane | No frontiersin.orgfrontiersin.org | No frontiersin.orgfrontiersin.org | Yes frontiersin.orgfrontiersin.orgnih.gov | No frontiersin.org |
| TcPR-4b | Theobroma cacao | Yes ebi.ac.uknih.gov | No nih.gov | Not specified | Yes ebi.ac.uknih.gov |
| CaPR4c | Pepper | Yes frontiersin.org | Not specified | Not specified | Yes frontiersin.org |
This compound protein is an integral component of the plant's systemic acquired resistance (SAR) response. ontosight.ai SAR is a crucial inducible defense mechanism that provides broad-spectrum, long-lasting resistance throughout the entire plant against subsequent pathogen infections, even in tissues distant from the initial infection site. ontosight.ainih.govfrontiersin.org
The induction of this compound, as a PR-4 protein, is part of the complex signal transduction networks activated during plant immune responses. SAR can be triggered by direct pathogen infection or by the application of phytohormones such as salicylic (B10762653) acid (SA) and its analogs. nih.govfrontiersin.orgfrontiersin.org While SA-mediated pathways are central to SAR, PR-4 genes, including those encoding this compound homologs, can also be induced through SA-independent and jasmonic acid (JA)-dependent pathways. frontiersin.org This highlights this compound's integration into the intricate hormonal and signaling cascades that orchestrate plant defense responses, enabling the plant to mount an effective and systemic protective response against biotic threats. nih.govmdpi.comwur.nl
Antifungal Defense Mechanisms
Subcellular Localization and Its Functional Implications
The specific subcellular localization of this compound and its homologs is critical for their functional roles in plant defense. Research indicates that these proteins can be found in multiple cellular compartments, allowing them to exert their effects at different sites of pathogen interaction or stress perception.
Studies on this compound-like proteins have revealed their association with the plasma membrane and endoplasmic reticulum. For instance, MdPR4, a this compound-like protein identified in apple, has been shown to localize to both the plasma membrane and the endoplasmic reticulum wikipedia.org. This localization is primarily determined by the protein's signal peptide wikipedia.org. Association with these membranes suggests a role in early defense signaling or in processing and transport pathways related to defense molecules.
In addition to membrane associations, this compound-like proteins have been detected in the apoplast and the nucleus. MdPR4 is also localized in the apoplast, the extracellular space in plants, which is a primary site for pathogen recognition and initial defense responses wikipedia.org. This apoplastic presence highlights their direct involvement in extracellular defense mechanisms. Furthermore, subcellular localization studies have confirmed the presence of this compound-like proteins in the nucleus cenmed.com. Nuclear localization implies potential roles in regulating gene expression related to defense or stress responses, possibly by interacting with nucleic acids given their RNase and DNase activities wikidata.org.
Involvement in Abiotic Stress Tolerance Mechanisms
Beyond their well-established roles in biotic defense, this compound-like proteins also contribute to plant tolerance against various abiotic stresses. Pathogenesis-related (PR) proteins, including those of the PR-4 family, are induced in plants in response to both biotic and abiotic stresses wikipedia.org.
For example, the expression of OsPR4 genes, which encode PR-4 proteins containing a conserved this compound domain in rice (Oryza sativa L.), is significantly induced by a range of abiotic stress treatments nih.gov. These stresses include drought, salt, cold, wounding, heat shock, and ultraviolet radiation nih.gov. Experimental evidence from transgenic rice overexpressing OsPR4a demonstrated enhanced tolerance to drought conditions at both seedling and reproductive stages, indicating a direct role of this compound-like proteins in mediating drought resistance nih.gov. Similarly, a group of proteins featuring a this compound-like domain, often associated with a chitin-binding domain, has been linked to dehydration stress tolerance in Capsicum annuum L. wikipedia.org.
Interactions with Other Plant Defense Molecules and Cellular Components
The functional versatility of this compound is further highlighted by its interactions with other plant defense molecules and cellular components.
This compound-like proteins frequently possess a conserved this compound domain, which can be found either alone (Class II PR-4 proteins) or in association with a chitin-binding domain, also known as the hevein-like domain (Class I PR-4 proteins) fishersci.iewikidata.orgmetabolomicsworkbench.org. This structural characteristic enables their interaction with chitin, a major component of fungal cell walls, thereby contributing to chitin-mediated immune responses wikipedia.orguni.luthegoodscentscompany.com.
Mechanistic studies have shown that the RNase activity of this compound is dependent on two highly conserved histidine residues fishersci.iewikidata.org. Furthermore, specific this compound homologs, such as SUGARWIN1 and SUGARWIN2 from sugarcane, exhibit ribonuclease, chitosanase, and chitinase activities, highlighting their broad-spectrum enzymatic roles in defense wikipedia.org. These SUGARWIN proteins are believed to participate in a defense mechanism against pathogenic fungi in sugarcane through a signaling pathway that is independent of salicylic acid (SA) but dependent on jasmonic acid (JA) fishersci.ie. Consistent with this, the expression of OsPR4 genes in rice is induced by plant hormones like abscisic acid (ABA) and jasmonic acid (JA), further linking this compound's function to established plant stress signaling networks nih.gov.
Evolutionary and Comparative Analysis of Barwin and Pr 4 Family Proteins
Phylogenetic Relationships and Diversification
The PR-4 family of proteins, characterized by the presence of a Barwin domain, is widespread throughout the Embryophyta (land plants). Phylogenetic analyses based on extensive genomic data have elucidated the evolutionary relationships and diversification of these proteins. A study analyzing 436 PR-4 protein sequences from 106 Embryophyta genomes found PR-4 genes in 95.3% of the species examined, indicating a broad distribution. frontiersin.orgnih.gov However, their absence in certain orders like Asterales and Lamiales suggests lineage-specific gene loss events during plant evolution. frontiersin.orgnih.gov
Phylogenetic trees of PR-4 proteins consistently show a primary division into two major classes, Class I and Class II, based on their domain architecture. frontiersin.orgnih.govmdpi.com This fundamental diversification is a key feature of the PR-4 family's evolution. Further subclades within these classes can be observed, such as the division of both Class I and Class II into 'a' and 'b' subgroups in Euphorbiaceae, suggesting more recent and lineage-specific diversification events. mdpi.com The clustering in phylogenetic trees often reflects taxonomic relationships, with proteins from monocots, dicots, gymnosperms, and ferns forming distinct groups. researchgate.net
The diversification of the PR-4 family is also evident in the number of gene copies within a given species. Many plant genomes contain multiple PR-4 genes, indicating that gene duplication has played a significant role in the expansion of this family. frontiersin.orgnih.govnih.gov For instance, in Capsicum chinense, the PR-4 protein is encoded by a small multigene family. nih.gov This expansion allows for subfunctionalization or neofunctionalization, contributing to a more versatile defense response.
Evolution of Functional Specificity and Domain Architectures
The evolution of the PR-4 family is fundamentally linked to the evolution of its domain architecture, which in turn dictates its functional specificity. The defining feature is the C-terminal this compound domain, a structure of about 125 amino acids with three conserved disulfide bridges. ebi.ac.ukwikipedia.org The primary structural divergence within the family is the presence or absence of an N-terminal chitin-binding domain (CBD), also known as a hevein-like domain. frontiersin.orgnih.govnih.govfrontiersin.orgnih.gov
Class I PR-4 proteins possess both the N-terminal chitin-binding domain and the C-terminal this compound domain. mdpi.comfrontiersin.orgnih.gov This dual-domain structure typically confers chitinase (B1577495) activity, allowing these proteins to bind to and degrade chitin (B13524), a major component of fungal cell walls. mdpi.comnih.gov
Class II PR-4 proteins lack the chitin-binding domain and consist only of the this compound domain. mdpi.comfrontiersin.orgnih.gov It is proposed that Class II proteins evolved from Class I through the loss of the hevein (B150373) domain. nih.gov These proteins have evolved to exhibit different enzymatic activities, most notably ribonuclease (RNase) and sometimes deoxyribonuclease (DNase) activity. mdpi.comnih.govfrontiersin.orgnih.gov
The evolution of RNase activity in the this compound domain is a prime example of functional specialization. This activity is strongly associated with two highly conserved histidine residues (e.g., H11 and H113 in barley this compound). frontiersin.orgnih.gov Phylogenetic analysis across 106 plant genomes revealed that these catalytic histidines are widespread, suggesting that RNase activity is an ancient and conserved function within the family. frontiersin.orgnih.gov However, substitutions at these positions can alter or eliminate this activity. For example, in sugarcane SUGARWIN proteins, the replacement of the first histidine with asparagine in SUGARWIN2 correlates with a loss of RNase activity, while SUGARWIN1, which retains the histidine, is an active ribonuclease. frontiersin.orgnih.gov This demonstrates how subtle changes in amino acid sequence, driven by evolutionary pressures, can lead to significant functional divergence even among closely related proteins.
Some PR-4 proteins have demonstrated a remarkable multifunctionality, possessing RNase, DNase, and antifungal properties simultaneously, showcasing the evolutionary versatility of the this compound domain. nih.govebi.ac.uk
| Class | N-Terminal Domain | C-Terminal Domain | Primary Enzymatic Activity |
|---|---|---|---|
| Class I | Chitin-Binding Domain (Hevein-like) | This compound Domain | Chitinase |
| Class II | Absent | This compound Domain | Ribonuclease (RNase), Deoxyribonuclease (DNase) |
Comparative Genomics and Proteomics across Plant Species
Comparative genomic and proteomic studies have confirmed that the this compound domain-containing PR-4 proteins are a conserved feature of the plant defense system. The this compound domain itself (Pfam ID: PF00967) is found in all PR-4 proteins, while the chitin-binding domain (Pfam ID: PF00187) is present in a subset. frontiersin.orgnih.gov A large-scale analysis identified the this compound domain in PR-4 sequences from 101 out of 106 analyzed plant genomes. frontiersin.orgnih.gov
Genomic analysis reveals variation in the presence and organization of PR-4 genes across different plant lineages. For example, while the chitin-binding domain is found in many dicot species, it appears to be absent in all analyzed sequences from Liliopsida (a class of monocots). frontiersin.orgnih.gov This suggests a major evolutionary divergence in the PR-4 toolkit between these major plant groups.
Comparative proteomics and gene expression studies show that PR-4 genes are induced by a variety of stimuli, including fungal infection, mechanical wounding, and defense-related signaling molecules like jasmonic acid. frontiersin.orgnih.govnih.gov The expression of specific PR-4 genes can vary significantly between different plant varieties and in response to different pathogens. nih.gov For instance, in sugarcane, the induction levels of SUGARWINs vary among varieties and correlate with the level of resistance to the fungus Colletotrichum falcatum. nih.gov This highlights how the regulation and function of these conserved proteins have been fine-tuned during the evolution of individual plant species to meet specific pathogenic threats.
The conservation of the this compound domain is also evident at the protein structure level. Homology modeling confirms that PR-4 proteins share a highly similar three-dimensional fold, characterized by a six-stranded double-psi beta-barrel, which is homologous to the barley this compound protein. nih.gov This structural conservation underscores the fundamental importance of this domain for the protein's function in plant immunity.
| Feature | General Observation | Example Species/Groups |
|---|---|---|
| Gene Presence | Widespread across Embryophyta | Present in barley, wheat, rice, tomato, sugarcane, Arabidopsis |
| Gene Absence | Observed in specific lineages | Absent in species from Asterales and Lamiales |
| Gene Family Size | Often present as small multigene families | Capsicum chinense |
| Class I (with CBD) | Common in many dicots | Tobacco, Tomato, Apple |
| Class II (without CBD) | Prevalent across plants, exclusively so in some monocots | Barley, Wheat, Maize, Rice (Liliopsida) |
Advanced Methodologies for Barwin Research
Protein Expression, Purification, and Characterization Techniques
Investigating the function and structure of barwin often requires obtaining sufficient quantities of highly pure protein. This is achieved through a combination of expression, purification, and characterization methods.
Recombinant Expression Systems
Recombinant protein expression systems are widely used to produce large quantities of proteins like this compound. These systems involve cloning the gene encoding the protein of interest into a vector and expressing it in a suitable host organism. researchgate.net Escherichia coli BL21(DE3) plasmid-based expression systems are commonly utilized for recombinant protein production. asm.org The Brevibacillus expression system is another option, known for efficiently generating secreted target proteins and being suitable for expressing eukaryotic recombinant proteins, often resulting in high yields of active protein. takarabio.com Brevibacillus systems can also facilitate disulfide bond formation, which is crucial for the activity of many eukaryotic proteins, including this compound with its three disulfide bridges. wikipedia.orgtakarabio.com
Chromatographic and Electrophoretic Separation Methods
Protein purification involves isolating a specific protein from a complex mixture using a series of separation steps that exploit differences in protein properties such as size, charge, hydrophobicity, and binding affinity. slideshare.netlibretexts.org Chromatography is a fundamental technique in almost all protein purification protocols. libretexts.orgwou.edu Different types of chromatography are employed, including size exclusion chromatography (gel filtration), ion exchange chromatography, hydrophobic interaction chromatography, and affinity chromatography. slideshare.netlibretexts.orgwou.edu These methods separate proteins based on size, charge, or specific binding interactions with the column material. libretexts.orgwou.edu
Electrophoresis is another technique used to separate and purify macromolecules, particularly proteins, based on differences in size, charge, or conformation using an electric field. slideshare.net Techniques like one and two-dimensional gel electrophoresis and isoelectric focusing gels are used for analyzing RNA, DNA, and proteins. sarkariresults.org.in Counteracting chromatographic electrophoresis combines principles of gel permeation chromatography and gel electrophoresis to select and enrich a target protein at the interface between two gels of different porosity. nih.gov
Mass Spectrometry and N-terminal Sequencing for Sequence Validation
Protein sequencing determines the order of amino acids in a protein. slideshare.net Two major methods for protein sequencing are Edman degradation and mass spectrometry. slideshare.net Automated N-terminal sequence analysis, often performed using Edman degradation, involves sequentially removing and identifying amino acids from the N-terminus of a purified protein or peptide. nih.govbiopharmaspec.com This technique is valuable for verifying the N-terminal boundary of recombinant proteins and determining the N-terminus of protease-resistant domains. nih.gov
Mass spectrometry involves ionizing and separating protein fragments based on their mass-to-charge ratio to determine the sequence. slideshare.net While mass spectrometry is powerful for protein identification and characterization, N-terminal sequencing remains the preferred method for certain applications, such as confirming the identity of leucine (B10760876) and isoleucine residues, which have the same mass and cannot be unambiguously differentiated by mass spectrometry alone. biopharmaspec.comcriver.com Plasma desorption mass spectrometry has been used in combination with conventional protein sequencing and NMR to determine the complete amino acid sequence and localize disulfide bridges in this compound. nih.gov Emerging top-down mass spectrometry approaches, such as those using electron transfer dissociation (ETD), allow for the direct analysis of intact proteins and can be used for N- and C-terminal sequencing. thermofisher.com
Structural Biology Approaches
Determining the three-dimensional structure of this compound is crucial for understanding its function and interaction with other molecules. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques used for this purpose.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a powerful method for determining the three-dimensional structures of proteins at atomic resolution. sci-hub.seresearchgate.net It requires the protein to be crystallized to a sufficient quality. researchgate.net The process involves diffracting X-rays off the protein crystal and analyzing the resulting diffraction pattern to calculate an electron density map. sci-hub.se A structural model of the protein is then built based on this map. sci-hub.se Advances in X-ray crystallography, including the use of synchrotron radiation sources and anomalous diffraction methods, have facilitated the determination of protein structures. sci-hub.se
The first crystal structure of a this compound-like protein, named carwin, from Carica papaya latex, was determined at high resolution using single-wavelength anomalous diffraction (SAD) phasing, utilizing the intrinsic sulfur atoms in the protein. nih.govresearchgate.net High-resolution data (1 Å) were collected from different crystal forms. nih.govresearchgate.net The refined structures revealed a central six-stranded beta-barrel surrounded by alpha-helices and loops, suggesting the beta-barrel is a common structural module in several unrelated proteins. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
NMR spectroscopy is a technique used to determine the three-dimensional structure of proteins in solution, under conditions closer to their native physiological environment, without the need for crystallization. uzh.ch It relies on analyzing the nuclear Overhauser effect (NOE) between protons, which provides information about the spatial proximity of atoms. uzh.chnih.gov
The solution structure of this compound from barley seed has been determined using 1H nuclear magnetic resonance spectroscopy. nih.govnih.gov Sequence-specific assignment of resonances is a crucial step in NMR structure determination. uzh.chnih.gov Analysis of the 1H nuclear Overhauser spectrum of this compound revealed a large number of NOEs, which were used, along with sequential and intranuclear NOEs, to calculate the protein's three-dimensional structure. nih.govnih.gov The secondary structure of this compound in solution is dominated by a large four-stranded antiparallel beta-sheet, two parallel beta-sheets packed antiparallel to each other, and four short alpha-helices. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of biological molecules, including proteins, over time. arxiv.orgnih.govmdpi.com These simulations provide insights into the conformational landscape and flexibility of proteins, which are crucial for understanding their function. arxiv.orgnih.gov Conformational analysis using MD simulations involves examining the various three-dimensional structures a protein can adopt and the transitions between these states. arxiv.orgnih.govmdpi.com
While general principles of molecular dynamics simulations for conformational analysis of proteins are well-established arxiv.orgnih.govmdpi.com, specific detailed research findings focusing solely on this compound's conformational analysis using this method were not extensively available in the search results. However, MD simulations are broadly applied to understand protein dynamics and stability. nih.govmdpi.com For example, MD simulations have been used to study the thermal pretransition of ribonuclease A, a protein with enzymatic activity, revealing conformational changes below its melting temperature. nih.gov Such studies demonstrate the potential of MD simulations to reveal subtle, yet functionally important, conformational alterations in proteins. nih.gov
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are essential for investigating the biological roles and mechanisms of proteins like this compound within living systems.
Gene Editing and Functional Knockout/Knockdown Studies
Gene editing techniques, such as CRISPR-Cas9, and methods for functional knockout or knockdown are powerful tools to investigate the in vivo function of a specific gene by altering its expression level. news-medical.netwikipedia.orgnih.govbiorxiv.org Gene knockout typically involves the complete removal or permanent deactivation of a gene, while knockdown reduces the expression of a gene. news-medical.net These approaches allow researchers to observe the phenotypic consequences of reduced or absent protein function, thereby inferring the protein's role in biological processes. news-medical.netlicorbio.com
Studies involving gene editing and knockout/knockdown have been widely applied in various organisms to understand gene function and their implications in biological processes and diseases. news-medical.netwikipedia.orgbiorxiv.org For instance, CRISPR-Cas9 has been used to induce gene knockdown by altering pre-mRNA splicing in mice nih.gov, and genetic knockdown and knockout approaches have been developed in organisms like Hydra to study gene function biorxiv.org. Applying these techniques to the gene encoding this compound would be instrumental in elucidating its precise roles in plant development, stress responses, or defense mechanisms.
Reporter Gene Assays for Promoter Activity
Subcellular Fractionation and Microscopy Techniques
Subcellular fractionation and microscopy techniques are employed to determine the intracellular location of a protein. Subcellular fractionation involves physically separating different cellular compartments through differential centrifugation or other methods. researchgate.netplos.org Subsequent analysis of these fractions using techniques like Western blotting can reveal the presence of the protein in specific organelles or cellular regions. researchgate.netplos.orgoup.com
Microscopy techniques, particularly confocal laser scanning microscopy, allow for the visualization of protein localization within intact cells. researchgate.netplos.orgoup.comresearchgate.net By using fluorescently tagged proteins or immunofluorescence with antibodies, researchers can determine if a protein is localized to the cytoplasm, nucleus, membranes, or specific organelles. researchgate.netplos.orgoup.comresearchgate.net Combining these techniques provides a comprehensive understanding of where this compound resides within plant cells, which can offer clues about its function. For example, studies have used these methods to determine the subcellular localization of various proteins in plant and mammalian cells. researchgate.netplos.orgoup.comresearchgate.net
Biochemical and Biophysical Assays for Activity Determination
Biochemical and biophysical assays are crucial for characterizing the enzymatic or binding activities of proteins like this compound.
Enzyme Activity Assays (e.g., RNase, DNase, Chitinase (B1577495), Chitosanase)
This compound is known to be a pathogenesis-related protein, and some PR-4 proteins, which contain a this compound-like domain, exhibit enzymatic activities such as RNase, DNase, chitinase, and chitosanase. frontiersin.orgresearchgate.netnih.govdiamond.ac.uk These enzymatic activities are relevant to plant defense, as they can degrade fungal cell walls (chitinase, chitosanase) or pathogen nucleic acids (RNase, DNase). frontiersin.orgnih.gov
Specific enzyme activity assays are used to measure the catalytic rate of these enzymes. For instance, RNase assays measure the degradation of RNA, while DNase assays measure the degradation of DNA. researchgate.net Chitinase and chitosanase assays measure the hydrolysis of chitin (B13524) and chitosan (B1678972), respectively. researchgate.netmdpi.com These assays typically involve incubating the enzyme with its specific substrate under controlled conditions and then quantifying the reaction products. researchgate.netmdpi.com Research on SUGARWINs, which are PR-4 proteins with a this compound-like domain, has shown that SUGARWIN1 exhibits RNase, chitinase, and chitosanase activity, while SUGARWIN2 shows chitosanase activity. researchgate.netnih.gov this compound's RNase activity has been linked to the presence of conserved histidine residues. frontiersin.org The DNase activity of some PR-4 proteins is reported to be divalent ion-dependent. diamond.ac.uk
Data from enzyme activity assays can be presented in tables to show the specific activities against different substrates. For example, a hypothetical table illustrating the enzymatic activities of this compound could be structured as follows:
| Enzyme Activity | Substrate | Measured Activity Unit |
| RNase | RNA | Units/mg protein |
| DNase | DNA | Units/mg protein |
| Chitinase | Chitin | Units/mg protein |
| Chitosanase | Chitosan | Units/mg protein |
Detailed research findings indicate that the enzymatic specificity among this compound-like proteins can vary, potentially due to differences in amino acid composition within the substrate-binding site. nih.gov These findings underscore the importance of performing specific assays to determine the precise enzymatic profile of this compound.
Ligand Binding Studies (e.g., Chitin Binding Affinity)
Ligand binding studies are crucial for understanding the molecular interactions of this compound, particularly its affinity for chitin and other saccharides. The ability of the this compound domain to bind saccharides has been noted, suggesting a role in plant defense. nih.govebi.ac.uk Chitin, a major component of fungal cell walls, is a relevant ligand for studying the antifungal properties associated with this compound and other PR-4 proteins. researchgate.net
Research on related proteins, such as hevein-like peptides, which also possess chitin-binding domains, provides insights into the mechanisms of chitin interaction. These peptides, typically 3-5 kDa with multiple disulfide bridges, exhibit high chitin-binding affinity. researchgate.net Their chitin-binding ability is often determined by conserved aromatic residues and a serine within the chitin-binding domain. researchgate.net
Methods for evaluating chitin-binding affinity include conventional approaches where proteins are incubated with chitin resin and eluted, with binding assessed by comparing unbound and bound fractions. mdpi.com More advanced methods, such as a three-step buffer system, allow for a stepwise evaluation of binding strength and specificity. mdpi.com Isothermal titration calorimetry has also been used to determine the binding affinities of chitin oligosaccharides to chitinases, providing quantitative data on the interaction strength. rcsb.org
While specific detailed data tables on this compound's chitin binding affinity were not extensively found in the search results, the association of the this compound domain with chitin binding in PR-4 proteins is well-established. frontiersin.orgresearchgate.net Studies on homologous proteins like SUGARWINs from sugarcane, which contain a this compound domain, have investigated their interactions with glycol-chitosan and chitin using techniques like protein-ligand docking. frontiersin.orgresearchgate.net
Bioinformatics and Computational Approaches
Bioinformatics and computational approaches play a significant role in the study of this compound and its homologs, enabling genome-wide identification, sequence and structural analysis, evolutionary studies, and the prediction of protein interactions. routledge.comresearchgate.net These methods are essential for processing and extracting insights from large biological datasets generated by high-throughput technologies. researchgate.net
Genome-Wide Identification and HMM Profiling
Genome-wide identification of genes encoding this compound domain-containing proteins is often performed using computational methods, such as Hidden Markov Model (HMM) profiling. nih.govoup.com HMM profiles of conserved domains, like the this compound domain (e.g., Pfam ID PF01584) nih.gov, are used as queries to search genomes for potential protein sequences containing this domain. nih.govoup.com This approach has been successfully applied to identify PR-4 genes containing the this compound domain in various plant species. nih.govresearchgate.net For example, HMM profiling was used to identify four PR-4 genes from the genome of Qingke (Hordeum vulgare L. var. nudum). nih.govresearchgate.net
Sequence Alignment and Domain Architecture Analysis
Sequence alignment is a fundamental bioinformatics technique used to compare protein sequences and identify conserved regions, including domains and motifs. cirad.frresearchgate.net Multiple sequence alignments of this compound homologous proteins from different plants can reveal conserved residues and regions that are important for function or structure. researchgate.netresearchgate.net Analysis of domain architecture involves identifying the presence and arrangement of different protein domains within a protein sequence. ebi.ac.uknih.gov The PR-4 family, for instance, is characterized by a this compound domain at the C-terminus, which may or may not be associated with a chitin-binding domain, defining the class of the PR-4 protein. frontiersin.org Analyzing domain architectures helps in understanding the functional diversity within protein families containing the this compound domain. nih.gov
Phylogenetic Tree Construction and Evolutionary Rate Analysis
Phylogenetic tree construction is used to infer the evolutionary relationships among this compound and its homologs across different species. omicstutorials.combioinformaticsdaily.comnih.gov These trees, also known as evolutionary trees or cladograms, depict the evolutionary history based on molecular or morphological data. omicstutorials.combioinformaticsdaily.com Common methods for constructing phylogenetic trees include distance-based methods (e.g., Neighbor Joining) and character-based methods (e.g., Maximum Parsimony and Maximum Likelihood). bioinformaticsdaily.comnih.govnumberanalytics.com Phylogenetic analysis of PR-4 proteins containing the this compound domain from various species has revealed clustering into distinct groups, providing insights into their evolutionary history. nih.govresearchgate.net Analyzing branch lengths in phylogenetic trees can provide insights into the rate of evolution along different lineages. numberanalytics.com
Homology Modeling and Protein-Ligand Docking Simulations
Homology modeling is a computational method used to predict the three-dimensional structure of a protein based on the known structure of a homologous protein (template). springernature.comcabidigitallibrary.org This is particularly useful when experimental structures are not available. Once a protein model is generated, protein-ligand docking simulations can be performed to predict the putative binding modes and affinities of ligands, such as chitin or other saccharides, to the protein structure. frontiersin.orgspringernature.comcabidigitallibrary.orgnih.gov Docking algorithms search for the best steric and energetically favorable fit between the protein and the ligand. springernature.comcabidigitallibrary.org This approach has been applied to predict the interaction between SUGARWINs (this compound homologs) and chitin/glycol-chitosan, helping to understand their potential binding sites and interactions. frontiersin.orgresearchgate.net
Transcriptome and Proteome Data Analysis for Expression Profiling and Interaction Networks
Transcriptome and proteome data analysis provides insights into the expression levels of genes and proteins, respectively, under different conditions. nih.govoup.com Analyzing transcriptome and proteome data can reveal the expression profiles of this compound and other PR-4 proteins in response to various stimuli, such as pathogen infection or environmental stress. nih.govoup.com Integrated analysis of transcriptomic and proteomic data, sometimes combined with protein-protein interaction networks, can provide a more comprehensive understanding of the biological pathways and processes in which this compound is involved. nih.govwindows.netnih.gov Protein-protein interaction network analysis can help identify potential interaction partners of this compound, shedding light on its functional context within the cellular network. nih.govwindows.netnih.gov
Future Research Directions and Translational Perspectives in Plant Biotechnology
Elucidation of Uncharacterized Barwin Homologs and Their Functions
While this compound and several this compound-like proteins have been identified across numerous plant species, a significant number of homologs likely remain uncharacterized. frontiersin.orgfrontiersin.orgresearchgate.net These unstudied homologs may possess distinct enzymatic activities, substrate specificities, or regulatory mechanisms that contribute uniquely to plant immunity. For instance, while some PR-4 proteins exhibit both chitinase (B1577495) and RNase activity, others, like SUGARWIN2 from sugarcane, show only chitosanase activity, suggesting functional divergence among homologs. frontiersin.orgresearchgate.net Identifying and functionally characterizing these uncharacterized this compound homologs is a critical future direction. This involves:
Genome-wide identification: Utilizing bioinformatics tools to scan plant genomes for sequences encoding proteins with the characteristic this compound domain. wikipedia.orgresearchgate.net
Expression analysis: Investigating the expression patterns of identified homologs under various stress conditions (biotic and abiotic) and in different plant tissues to infer their potential roles. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org
Biochemical characterization: Determining the enzymatic activities (e.g., chitinase, chitosanase, RNase, DNase) and substrate specificities of recombinant this compound homologs. frontiersin.orgfrontiersin.orgresearchgate.netoup.com
In planta functional validation: Using genetic approaches such as overexpression, gene silencing, or CRISPR-Cas mediated knockout to assess the contribution of specific homologs to plant defense against a range of pathogens.
Understanding the full repertoire of this compound homologs and their diverse functions will provide a comprehensive picture of their collective contribution to plant immunity and reveal potential targets for genetic manipulation.
Precision Engineering of this compound Proteins for Enhanced Defense Traits
The known enzymatic activities of this compound proteins, such as chitinase and RNase activity, directly impact pathogen viability and growth. frontiersin.orgfrontiersin.orgresearchgate.net Precision engineering of this compound proteins offers a promising avenue to enhance their defensive capabilities. This could involve:
Modifying enzymatic activity: Rational design based on structural analysis (e.g., the 3D structure of SUGARWIN2 has been determined frontiersin.org) to alter or enhance specific enzymatic activities, such as increasing catalytic efficiency or broadening substrate specificity to target a wider range of fungal cell wall components or pathogen RNA. frontiersin.orgresearchgate.net
Improving stability and localization: Engineering this compound proteins for increased stability in the apoplast or other cellular compartments where they exert their function, or directing their localization to specific sites of pathogen interaction. researchgate.net
Enhancing binding affinity: Modifying the protein sequence to increase binding affinity to pathogen-derived molecules or host defense signaling components.
Creating fusion proteins: Designing chimeric proteins that combine the this compound domain with other defense-related domains (e.g., chitin-binding domains frontiersin.orgfrontiersin.org) or effector-binding domains to enhance recognition or activity. plos.org
Increasing expression levels: Utilizing strong, inducible promoters to achieve higher expression levels of engineered this compound proteins in transgenic plants, leading to a more robust defense response. researchgate.net
Advances in structural biology and protein engineering techniques, including rational design and directed evolution, are crucial for the successful implementation of these strategies. oup.com
Integration of this compound into Broader Plant Immunity Networks
Plant immunity is a complex network involving multiple signaling pathways and defense mechanisms. oup.com this compound proteins are induced through pathways that can be dependent on jasmonic acid (JA) and independent of salicylic (B10762653) acid (SA), highlighting their integration into specific defense signaling cascades. frontiersin.orgnih.gov Future research should focus on understanding how this compound proteins interact with and are regulated within these broader networks. This includes:
Identifying interacting partners: Using techniques like co-immunoprecipitation and yeast two-hybrid to identify host proteins that interact with this compound proteins, potentially revealing components involved in their regulation, transport, or function.
Mapping regulatory pathways: Elucidating the upstream signaling events and transcription factors that control this compound gene expression in response to different stimuli. frontiersin.orgnih.gov
Investigating crosstalk: Studying how this compound-mediated defense responses interact with other defense pathways, such as those mediated by SA, ethylene (B1197577) (ET), or other phytohormones, to understand potential synergistic or antagonistic effects. oup.comnih.gov
Modeling immune networks: Developing computational models that integrate data on this compound protein interactions, regulation, and function within the larger plant immune network to predict outcomes of genetic modifications or environmental changes. researchgate.net
A deeper understanding of this compound's place within the plant immunity network will facilitate strategies for engineering not just the protein itself, but also the regulatory pathways that control its expression and activity, leading to more durable and effective resistance.
Application of Advanced Omics and Systems Biology Approaches
Advanced omics technologies and systems biology approaches are essential for a holistic understanding of this compound protein function and their role in plant defense. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgscirp.org These approaches can provide large-scale data to address complex questions that traditional methods cannot. Future research should leverage:
Transcriptomics: Analyzing global gene expression profiles in response to stimuli that induce this compound expression to identify co-regulated genes and pathways. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com
Proteomics: Identifying and quantifying this compound proteins and their post-translational modifications under different conditions, as well as identifying interacting protein partners on a large scale. researchgate.netfrontiersin.orgscirp.org
Metabolomics: Analyzing changes in plant metabolite profiles in response to this compound induction or manipulation to identify downstream effects on defense compound production or signaling molecules. researchgate.netfrontiersin.orgscirp.org
Genomics and comparative genomics: Identifying this compound genes and their variations across different plant species and cultivars to understand their evolutionary history and identify alleles associated with enhanced resistance. frontiersin.org
Systems biology modeling: Integrating data from multiple omics layers to build predictive models of this compound function within the context of the entire plant system, allowing for the identification of key nodes and pathways for targeted manipulation. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgscirp.org
The integration of these data types through bioinformatics and computational modeling is crucial for uncovering the intricate roles of this compound proteins and guiding the rational design of strategies for enhancing plant defense. frontiersin.orgfrontiersin.orgscirp.org
Q & A
Q. What are the structural characteristics of the Barwin domain, and how do conserved cysteine residues influence its functional stability?
The this compound domain (PF00967) is characterized by six conserved cysteine residues (C49, C70, C81, C84, C104, C140) that form disulfide bonds critical for structural stability . Experimental validation of these bonds can be achieved through techniques like X-ray crystallography or homology modeling. Researchers should prioritize mutagenesis studies (e.g., cysteine-to-serine substitutions) to assess the impact on protein folding and activity.
Q. How can researchers identify this compound homologs in non-model organisms, and what phylogenetic tools are recommended?
Use protein BLAST (BLASTp) against the NCBI or UniProt databases with the this compound domain sequence (e.g., TcPR-4b from Theobroma cacao) as a query. Phylogenetic trees can be constructed using MEGA11 with maximum likelihood methods, focusing on conserved residues and domain architecture. Evidence from T. cacao reveals seven PR-4 genes with this compound domains, including variants with chitin-binding domains, highlighting evolutionary diversification .
Q. What experimental approaches are suitable for characterizing this compound domain interactions with ligands or substrates?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For example, TcPR-4b exhibits RNase and DNase activity dependent on Ca²⁺/Mg²⁺, suggesting metal ion cofactors are essential for substrate interaction . Include controls with ion chelators (e.g., EDTA) to validate dependency.
Advanced Research Questions
Q. How can contradictory findings about this compound domain functionality (e.g., enzymatic vs. structural roles) be resolved methodologically?
Contradictions often arise from context-dependent roles (e.g., species-specific adaptations or environmental stressors). Design comparative studies using orthogonal assays:
- Functional assays : Test enzymatic activity (e.g., RNase/DNase) under varying pH, temperature, or ion concentrations.
- Localization studies : Use GFP tagging to determine subcellular localization (e.g., vacuolar vs. extracellular). Reference T. cacao studies showing TcPR-4b lacks a vacuolar targeting signal, unlike other PR-4 proteins .
Q. What strategies are effective for analyzing the functional divergence of this compound domains in multi-domain proteins (e.g., PR-4 proteins with chitin-binding domains)?
Employ domain-deletion mutants to isolate this compound-specific functions. For example, T. cacao PR-4 proteins with dual this compound domains (Tg10_g011130) or this compound-chitin-binding fusions (Tg05_g012980) suggest modular evolution . Use yeast two-hybrid screens to map inter-domain interactions and quantify synergy using enzymatic kinetics.
Q. How should researchers address gaps in understanding this compound domain signaling pathways in plant defense mechanisms?
Combine transcriptomics (RNA-seq) during pathogen challenge (e.g., Moniliophthora perniciosa infection in cacao) with protein-protein interaction networks (e.g., STRING database). Validate hypotheses via CRISPR/Cas9 knockout lines to assess phenotypic changes in pathogen resistance .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing this compound domain sequence conservation across divergent species?
Use Shannon entropy or Jensen-Shannon divergence to quantify residue conservation. Tools like ConSurf or WebLogo can visualize conserved motifs. For example, the this compound domain’s cysteine residues show near-invariant conservation, while flanking regions exhibit higher variability .
Q. How can structural modeling address limitations in experimental data for this compound domain conformation dynamics?
Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational changes under stress conditions. Validate models with cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS). The absence of glycosylation in TcPR-4b simplifies modeling efforts .
Q. What bioinformatics pipelines are recommended for annotating this compound domains in newly sequenced genomes?
Implement InterProScan or HMMER3 with the PF00967 hidden Markov model (HMM). For T. cacao, genomic analysis confirmed a single-copy TcPR-4b gene on chromosome 5, with exon-intron structures validated via tblastn .
Experimental Design Considerations
Q. How to optimize heterologous expression of this compound-containing proteins for functional studies?
- Host selection : Use E. coli (BL21) with codon optimization for plant genes or Pichia pastoris for eukaryotic post-translational modifications.
- Solubility tags : Include GST or His-tags, but ensure they do not interfere with enzymatic activity. TcPR-4b was successfully expressed without tags in antifungal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
